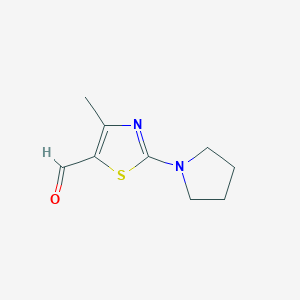

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde , also known by its IUPAC name 4-methyl-2-(1-pyrrolidinyl)-1,3-thiazole-5-carbaldehyde , is a chemical compound with the molecular formula C₉H₁₂N₂OS . It has a molecular weight of approximately 196.27 g/mol . This compound belongs to the class of thiazole derivatives and exhibits interesting pharmacological properties.

Molecular Structure Analysis

The molecular structure of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde consists of a thiazole ring fused with a pyrrolidine moiety. The presence of the aldehyde group at position 5 enhances its reactivity. The sp³-hybridized carbon atoms contribute to its stereochemistry, making it an intriguing scaffold for drug discovery .

Physical And Chemical Properties Analysis

科学的研究の応用

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a component of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde, is widely used in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This compound can serve as a scaffold for developing new biologically active compounds with potential therapeutic applications.

Antimicrobial and Antitumor Agents

Thiazole derivatives, including those with a pyrrolidine moiety, have shown promise as antimicrobial and antitumor agents. They have been utilized in the synthesis of compounds with significant activity against various bacterial and cancer cell lines .

Pharmacological Research

In pharmacology, the structural diversity offered by the pyrrolidine ring of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde allows for the creation of compounds with different biological profiles, which is crucial for drug design and the development of new medications .

Materials Science

The compound’s molecular structure, particularly the thiazole ring, is beneficial in materials science for synthesizing new materials with potential applications in creating antinociceptive and anti-inflammatory agents .

Environmental Science

While direct applications in environmental science are not explicitly mentioned in the search results, the compound’s potential use in creating biologically active materials suggests that it could be explored for environmental remediation or as a building block for environmentally friendly materials .

Biological Studies

The pyrrolidine and thiazole components of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde are found in many biologically active compounds. This makes it a valuable molecule for biological studies, potentially leading to the discovery of new drugs with lesser side effects .

作用機序

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with a variety of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common practice in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—can increase the three-dimensional (3d) coverage of the molecule , which could potentially influence its action in different environments.

Safety and Hazards

- Safety Data Sheet : Detailed safety information is available here.

特性

IUPAC Name |

4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVLKNBDLGAADH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCCC2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2586766.png)

![methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2586768.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2586772.png)

![5-[(2-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2586777.png)

![2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2586778.png)

![2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2586785.png)

![N-cyclohexyl-3-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2586787.png)